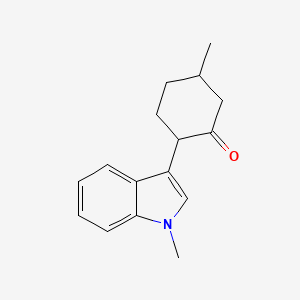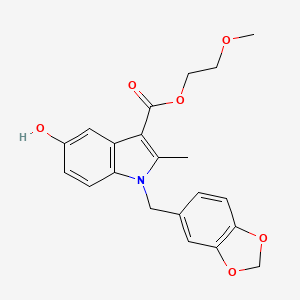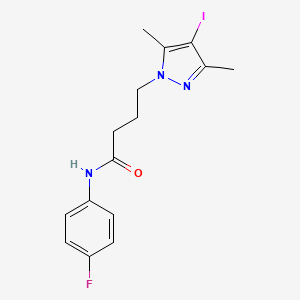
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone
Vue d'ensemble
Description
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone, also known as Methyl-Ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been found to have therapeutic effects in the treatment of Alzheimer's disease. It has also been found to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters like dopamine, norepinephrine, and serotonin. This inhibition results in an increase in the levels of these neurotransmitters, which has been found to have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which protect the body from oxidative stress. It has also been found to have anti-inflammatory properties, which reduce inflammation in the body. Additionally, it has been found to have analgesic properties, which reduce pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone in lab experiments is that it is a relatively stable compound that can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound is that it is relatively expensive and not widely available.
Orientations Futures
There are several future directions for the research on 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone. One direction is to further explore its therapeutic potential in the treatment of various diseases. Another direction is to investigate its potential as a novel drug delivery system. Additionally, further research can be conducted to explore its potential as a biosensor for the detection of specific biomolecules. Finally, further research can be conducted to investigate its potential as a catalyst in various chemical reactions.
Conclusion:
In conclusion, 5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications and unique properties. Its synthesis method involves several steps, and it has been found to have several scientific research applications. Its mechanism of action involves the inhibition of specific enzymes and receptors in the body, and it has been found to have several biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for research on this compound.
Applications De Recherche Scientifique
5-methyl-2-(1-methyl-1H-indol-3-yl)cyclohexanone has been found to have several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases like cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to have anti-inflammatory and antifungal properties.
Propriétés
IUPAC Name |
5-methyl-2-(1-methylindol-3-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11-7-8-13(16(18)9-11)14-10-17(2)15-6-4-3-5-12(14)15/h3-6,10-11,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUGDMZJTWSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 5-methyl-2-(1-methyl-1H-indol-3-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330380.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-10-(2-thienyl)-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330394.png)
![4-amino-6-benzylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]oxathiolane]-1,5-dicarbonitrile](/img/structure/B4330400.png)
![N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide](/img/structure/B4330407.png)
![4-(3'-acetyl-6-bromo-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-5'-yl)phenyl acetate](/img/structure/B4330423.png)
![ethyl {5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}acetate](/img/structure/B4330428.png)
![4-[6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4330432.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4330436.png)
![1-(2-chlorobenzyl)-3'-(4-fluorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4330441.png)

![6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4330456.png)
![4-{5-[(2,4-dibromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4330463.png)

![5-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4330480.png)